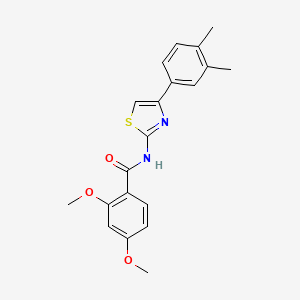
(E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Derivative Formation : Research by Denisenko et al. (2011) involves acylation processes leading to heterylidene-3-oxopentanedinitriles, which is related to the structural framework of the compound . This process underscores the versatility in creating derivatives for varied applications (Denisenko et al., 2011).
Stable Thiazol-2-ylidene Formation : The work by Arduengo et al. (1997) discusses the synthesis and characterization of stable thiazol-2-ylidenes, which shares a structural relation to the compound of interest. This highlights its potential in creating stable, crystalline carbenes (Arduengo et al., 1997).
Antimicrobial Properties
- Antimicrobial Screening : Desai et al. (2013) conducted a study on the antimicrobial screening of benzylidene-3-phenylthiazolidin-4-one derivatives, incorporating thiazole ring. This research indicates the antimicrobial potential of thiazole-containing compounds, suggesting similar uses for the subject compound (Desai et al., 2013).
Synthetic and Biological Utility
- Synthesis and Characterization : Research by Shaik et al. (2018) on a similar compound involving thiazole and chalcone motifs underlines its synthetic and biological utility. The study provides insights into the synthesis processes and characterization techniques that are applicable to our compound of interest (Shaik et al., 2018).
Photodynamic Therapy Applications
- Cancer Treatment Potential : Pişkin et al. (2020) studied zinc phthalocyanine derivatives, indicating their potential in photodynamic therapy for cancer treatment. The structure and properties of these compounds suggest possible applications for the compound in similar therapeutic contexts (Pişkin et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition Properties : Farahati et al. (2019) explored the use of thiazoles as corrosion inhibitors, demonstrating the compound's potential in protecting metal surfaces. This study's findings could be extrapolated to the corrosion inhibition capabilities of the compound (Farahati et al., 2019).
Eigenschaften
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-5-6-14(9-13(12)2)17-11-26-20(21-17)22-19(23)16-8-7-15(24-3)10-18(16)25-4/h5-11H,1-4H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIQEAUELYACQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

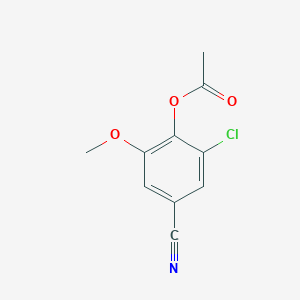


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2462543.png)
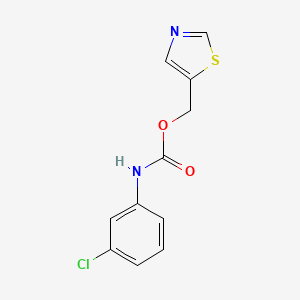

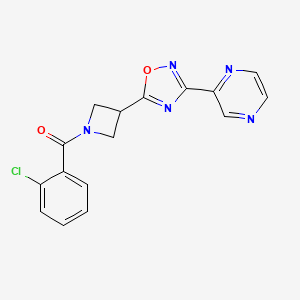
![7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2462549.png)

![7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2462552.png)

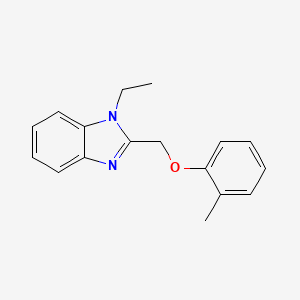
![benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2462556.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2462558.png)